(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane; (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane; oxalic acid
Description
Properties
Molecular Formula |
C14H24N2O6 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane;oxalic acid |
InChI |
InChI=1S/2C6H11NO.C2H2O4/c2*1-2-6-3-7-5(1)4-8-6;3-1(4)2(5)6/h2*5-7H,1-4H2;(H,3,4)(H,5,6)/t2*5-,6-;/m10./s1 |
InChI Key |
PWHSLHBTQUHNGP-MBEZPNROSA-N |
Isomeric SMILES |
C1C[C@@H]2CO[C@H]1CN2.C1C[C@H]2CO[C@@H]1CN2.C(=O)(C(=O)O)O |
Canonical SMILES |
C1CC2COC1CN2.C1CC2COC1CN2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Overview and Challenges
The synthesis of bridged bicyclic morpholines such as (1S,4S)- and (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane is challenging due to the need for stereochemical control and the scarcity of efficient methods. These compounds are important in medicinal chemistry, notably as key intermediates in the synthesis of IDH1 mutant inhibitors used in glioma treatment.
Stereoselective Synthetic Route
A recent and authoritative method was developed by Maddess et al. (2021), which provides a stereoselective synthesis of both enantiomers of 2-oxa-5-azabicyclo[2.2.2]octane with good overall yields.
- Starting Material: Optically pure (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA).
- Key Intermediate: A chiral bicyclic lactone synthesized from HPA.
- Stereochemical Control:
- For the (1R,4R) enantiomer, both stereocenters of the bicyclic lactone intermediate are inverted.
- This inversion is achieved via epimerization through a crystallization-induced diastereomer transformation.
- Followed by titanium tetraisopropoxide (Ti(OiPr)4)-mediated intramolecular S_N2 ring closure.
- Process Length and Yield: The (1R,4R) enantiomer is synthesized in six steps from HPA with an overall yield of 25%.
Reaction Scheme Summary
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of bicyclic lactone | From (2S,5S)-HPA | Chiral bicyclic lactone |
| 2 | Epimerization | Crystallization-induced diastereomer transformation | Inversion of stereocenters |
| 3 | Intramolecular ring closure | Ti(OiPr)4-mediated S_N2 reaction | Formation of (1R,4R)-bicyclic morpholine |
| 4-6 | Further functional group manipulations | Various standard organic transformations | Final product with desired stereochemistry |
This method offers a concise, stereospecific, and scalable approach to both enantiomers of the bicyclic morpholine, overcoming previous limitations of low yields and poor stereochemical control.
Preparation Methods of Oxalic Acid
Oxalic acid, chemically distinct from the bicyclic morpholine compounds, is a simple dicarboxylic acid widely used in industry and laboratories. Its preparation methods are well-established and diverse.
Laboratory Preparation by Oxidation of Sucrose
- Method: Oxidation of sucrose with nitric acid in the presence of vanadium pentoxide catalyst.
- Procedure:
- Sucrose is dissolved in nitric acid and heated.
- Nitric acid fumes evolve, then the solution is evaporated and cooled to crystallize oxalic acid.
- Crystals are recrystallized and dried.
- Yield: Approximately 7 g of oxalic acid per batch.
- Reaction:
$$
C{12}H{22}O{11} + HNO3 \xrightarrow{V2O5} (COOH)_2 + \text{by-products}
$$
This method is suited for small scale and educational purposes but is less efficient industrially due to reagent cost and handling of nitric acid fumes.
Industrial Preparation by Sodium Formate Decomposition
- Process:
- Sodium hydroxide reacts with carbon monoxide under high temperature (2000°C) and pressure (150 psi) to produce sodium formate.
- Sodium formate is decomposed by heating to form sodium oxalate.
- Sodium oxalate is converted to insoluble calcium oxalate by reaction with calcium hydroxide.
- Calcium oxalate is acidified with dilute sulfuric acid to precipitate calcium sulfate and liberate oxalic acid.
- Advantages: Recycles sodium hydroxide, suitable for large-scale production.
- Reaction Summary:
$$
\text{NaOH} + CO \rightarrow \text{HCOONa} \rightarrow \text{Na}2C2O4 \rightarrow CaC2O4 \xrightarrow{H2SO4} (COOH)2
$$
This process is the most commonly employed industrial method due to its efficiency and scalability.
Oxidation of Ethylene Glycol with Nitric and Sulfuric Acid Mixture
- Innovation: High yield production of oxalic acid by oxidation of ethylene glycol using a mixture of nitric acid (2-60 wt%) and sulfuric acid (20-78 wt%) with water (20-50 wt%).
- Conditions:
- Molar ratio of nitric acid to ethylene glycol ≥ 3:1.
- Reaction temperature: 60–100°C.
- Advantages:
- High yield.
- Avoids heavy metal catalysts such as vanadium pentoxide, reducing contamination.
- More economical and simpler than saccharide oxidation or formate decomposition.
- Reaction:
$$
HOCH2CH2OH + HNO3 + H2SO4 \rightarrow (COOH)2 + \text{by-products}
$$
This method addresses previous disadvantages of saccharide oxidation such as low yield and nitric acid loss.
Oxidation of Propylene with Nitric Acid
- Industrial Method: Oxidation of propylene with at least 50% nitric acid at 40–80°C.
- Process Details:
- Reaction monitored by nitric acid concentration and oxalic acid formation.
- Oxygen is bubbled through to aid reaction completion.
- Calcium oxalate is precipitated and converted to oxalic acid by sulfuric acid treatment.
- Notes:
- The nitric acid concentration decreases during the reaction.
- Reaction mass weight and oxalic acid content are carefully measured to optimize yield.
- Advantages: Provides an alternative feedstock route for oxalic acid production.
Summary Table of Oxalic Acid Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield/Remarks | Scale |
|---|---|---|---|---|
| Laboratory oxidation of sucrose | Sucrose | Nitric acid, vanadium pentoxide catalyst, heat | ~7 g per batch, educational scale | Laboratory |
| Sodium formate decomposition | Sodium hydroxide + CO | High temp (2000°C), pressure (150 psi), Ca(OH)2, H2SO4 | Industrial standard, efficient | Industrial |
| Ethylene glycol oxidation | Ethylene glycol | Nitric acid (2-60%), sulfuric acid (20-78%), 60-100°C | High yield, no heavy metals | Industrial |
| Propylene oxidation | Propylene | ≥50% Nitric acid, 40-80°C, oxygen flow | Alternative industrial method | Industrial |
Research Results and Analytical Notes
- The stereoselective synthesis of the bicyclic morpholine compounds was demonstrated with high stereochemical fidelity and reasonable overall yield (25% over six steps), using chiral lactone intermediates and crystallization-induced epimerization techniques.
- Oxalic acid synthesis methods vary widely, with industrial processes favoring sodium formate decomposition or ethylene glycol oxidation for high yield and purity.
- The ethylene glycol oxidation method is notable for avoiding heavy metal catalysts, thus producing purer oxalic acid suitable for sensitive applications.
- Laboratory oxidation of sucrose remains a classic method for educational purposes but is less practical industrially due to reagent cost and handling issues.
- Propylene oxidation offers an alternative route but requires careful control of nitric acid concentration and reaction conditions to maintain yield and minimize by-products.
Chemical Reactions Analysis
2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate undergoes various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: The reaction is typically carried out in an acidic or basic medium.
Products: The oxidation of 2-oxa-5-azabicyclo[2.2.2]octane hemioxalate can lead to the formation of corresponding oxides or other oxidized derivatives.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Products: Reduction can yield various reduced forms of the compound, depending on the specific conditions used.
-
Substitution
Reagents: Halogenating agents, alkylating agents, or other nucleophiles.
Conditions: The reaction conditions vary depending on the type of substitution desired.
Scientific Research Applications
Medicinal Applications
-
Pharmaceutical Intermediates :
- Both (1S,4S)- and (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane can serve as intermediates in the synthesis of pharmaceutical agents targeting neurological disorders and pain management due to their structural similarity to known analgesics.
- Their unique bicyclic structure may enhance bioavailability and selectivity for specific biological targets.
-
Antioxidant Properties :
- Oxalic acid has demonstrated antioxidant effects by suppressing lipid peroxidation in vitro and reducing ascorbic acid oxidation rates in the presence of reactive species like hydrogen peroxide and Cu(II) ions . This property is beneficial in formulations aimed at protecting cells from oxidative stress, particularly in neurodegenerative diseases.
- Cardiovascular Research :
Industrial Applications
- Cleaning and Bleaching Agent :
- Metal Treatment :
- Wood Bleaching :
- Semiconductor Industry :
Case Study 1: Oxalic Acid in Cardiovascular Risk Assessment
A pilot study investigated the association between plasma oxalic acid levels and cardiovascular risk factors among ESRD patients. The findings indicated that higher oxalic acid concentrations correlated with increased atherogenic lipoproteins and inflammatory markers, suggesting a potential role of oxalic acid in cardiovascular disease development .
Case Study 2: Antioxidant Effects of Oxalic Acid
Research demonstrated that oxalic acid could suppress lipid peroxidation effectively, indicating its potential as a natural antioxidant in food preservation and pharmaceutical formulations aimed at mitigating oxidative damage .
Mechanism of Action
The mechanism of action of 2-oxa-5-azabicyclo[2.2.2]octane hemioxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways .
Comparison with Similar Compounds
Analogous Bicyclo Systems :
- (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride (CAS 31560-06-2): Used in synthesizing kinase inhibitors .
- (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride (CAS 601515-79-1): Enantiomeric precursor for agrochemicals .
Physicochemical and Functional Differences
- Ring Strain : Bicyclo[2.2.2]octane derivatives exhibit higher bridgehead strain than bicyclo[2.2.1]heptane analogs, influencing reactivity and conformational rigidity .
- Biological Activity : Enantiomers like (1S,4S) and (1R,4R) may display divergent receptor binding; e.g., (1R,4R)-7-oxo-2-azabicyclo[2.2.2]oct-5-ene derivatives show enantioselective enzyme inhibition .
- Acidity vs. Basicity : Oxalic acid (pKa₁ = 1.25, pKa₂ = 4.14) contrasts with the basic bicyclic amines (pKa ~8–10), enabling salt formation for improved bioavailability .
Biological Activity
The compounds (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane and its enantiomer (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane belong to a class of bicyclic compounds characterized by their unique structural features, which include a bicyclo[2.2.2]octane framework with incorporated oxygen and nitrogen functionalities. These compounds are gaining attention in medicinal chemistry due to their potential biological activities, particularly in pharmacology and biochemistry. Additionally, oxalic acid , a naturally occurring dicarboxylic acid, plays significant roles in various biological processes.
Chemical Structure and Properties
The structural characteristics of these compounds influence their reactivity and biological interactions:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane | Bicyclic | Contains nitrogen and oxygen functionalities |
| (1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane | Bicyclic | Enantiomer of (1S,4S) variant |
| Oxalic Acid | Dicarboxylic Acid | Known for its role in biochemical processes |
Pharmacological Potential
Research indicates that both enantiomers of 2-oxa-5-azabicyclo[2.2.2]octane may interact with various biological targets due to their structural features that facilitate interactions with enzymes or receptors involved in metabolic processes . Preliminary studies suggest they could serve as bioisosteres for other pharmacologically active compounds, potentially improving potency and selectivity .
Antimicrobial Activity of Oxalic Acid
Oxalic acid has demonstrated significant antimicrobial properties against various phytopathogenic bacteria. In a study involving the culture filtrate of Lentinula edodes, oxalic acid exhibited antibacterial activity against strains such as Ralstonia solanacearum at concentrations as low as 250 mg/L . The minimum inhibitory concentration (MIC) was determined for several bacterial strains, highlighting oxalic acid's effectiveness:
| Bacterial Strain | MIC (mg/L) |
|---|---|
| Pectobacterium carotovorum | 200 |
| Xanthomonas axonopodis pv. citri | 200 |
| Escherichia coli | 250 |
These findings suggest that oxalic acid may play a critical role in plant defense mechanisms against pathogens.
Antioxidant Activity
Oxalic acid also influences antioxidant enzyme activities in plants under stress conditions. A study showed that the application of oxalic acid increased the activities of superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT), indicating its potential role in enhancing stress resistance . The following table summarizes the effects observed:
| Enzyme Activity | Increase (%) |
|---|---|
| SOD | 78 |
| CAT | 277 |
Study on Antioxidant Enzymes
In research focusing on the effects of lime and oxalic acid on antioxidant enzymes under cadmium stress, it was found that the addition of these substances significantly enhanced enzyme activities while reducing malondialdehyde (MDA) content, a marker of oxidative stress .
Bioisosterism in Medicinal Chemistry
A study highlighted the development of 2-oxabicyclo[2.2.2]octane as a bioisostere for phenyl rings in drug design, showing improved physicochemical properties and a broad range of biological activities including estrogen receptor-beta agonism and antibacterial properties .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane derivatives?
- Methodological Answer : A green synthesis approach starts with trans-4-hydroxy-L-proline. Key steps include:
- Cbz protection under basic conditions (NaOH, CbzCl, 0°C to RT, 91% yield) .
- Reductive cyclization using NaBH₄ in EtOH/THF (0°C to RT, 16 h, 100% yield) .
- Final deprotection with 10% Pd/C under H₂ (4 h, 100% yield) .
- Improved methods reduce reaction times and enhance stereochemical control via optimized NaOMe reflux conditions (86% yield) .
Q. How can researchers confirm the stereochemical purity of bicyclic derivatives like (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane?
- Methodological Answer :
- X-ray crystallography resolves absolute configurations, as demonstrated in the crystal structure of related bicyclic compounds (e.g., (1S,2S,4S,5S)-2-hydroxymethyl-5-ethynyl-1-azabicyclo[2.2.2]octane) .
- Chiral HPLC or NMR analysis with chiral shift reagents validates enantiomeric excess .
Q. What safety protocols are critical for handling oxalic acid in bicyclic compound synthesis?
- Methodological Answer :
- Respiratory protection : Use P95 (US) or P1 (EU) particle filters for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) filters for high aerosol concentrations .
- Skin/eye protection : Wear nitrile gloves and full-face shields; flush eyes with water for ≥15 minutes upon contact .
- Waste disposal : Avoid drainage systems; collect solids in closed containers to prevent environmental contamination .
Advanced Research Questions
Q. How can contradictory data on reaction yields in bicyclic compound synthesis be resolved?
- Methodological Answer :
- Reaction monitoring : Use in-situ techniques (e.g., FTIR, HPLC) to identify side reactions or intermediates causing yield variability .
- Solvent optimization : Compare polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., THF) to stabilize transition states and improve reproducibility .
- Case study : NaOMe reflux in methanol increased cyclization efficiency (86% vs. 72% in prior methods) by minimizing hydrolysis side reactions .
Q. What strategies enable selective functionalization of the bicyclo[2.2.2]octane core without disrupting stereochemistry?
- Methodological Answer :
- Protecting group strategy : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during alkylation or acylation steps .
- Metal-catalyzed reactions : Pd-mediated cross-coupling retains stereochemistry in aryl/alkynyl substitutions .
- Case study : Boc-protected intermediates (e.g., AG01Z99F) allow regioselective methylenation at the 5-position without racemization .
Q. How do researchers address discrepancies in toxicity profiles of bicyclic intermediates during preclinical studies?
- Methodological Answer :
- In silico modeling : Predict acute toxicity (e.g., LD₅₀) using QSAR models aligned with GHS Category 4 (oral) or 2 (dermal) classifications .
- In vitro assays : Use human cell lines (e.g., HepG2) to validate hepatotoxicity linked to specific metabolites .
- Contradiction resolution : Conflicting IARC/ACGIH carcinogenicity data require in vivo genotoxicity testing (e.g., Ames test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
